Cas no 1172000-35-9 (1-(3-chloro-4-methylphenyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one)
1-(3-chloro-4-methylphenyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one Chemical and Physical Properties
Names and Identifiers
-
- 1-(3-chloro-4-methylphenyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
- VU0518712-1
- 1172000-35-9
- AKOS005745992
- F5668-2942
-
- Inchi: 1S/C14H14ClN3O2/c1-8-3-4-11(6-12(8)15)18-7-10(5-13(18)19)14-16-9(2)17-20-14/h3-4,6,10H,5,7H2,1-2H3
- InChI Key: OGDGDXQYBQOOJX-UHFFFAOYSA-N
- SMILES: ClC1=C(C)C=CC(=C1)N1C(CC(C2=NC(C)=NO2)C1)=O
Computed Properties
- Exact Mass: 291.0774544g/mol
- Monoisotopic Mass: 291.0774544g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 20
- Rotatable Bond Count: 2
- Complexity: 381
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 59.2Ų
1-(3-chloro-4-methylphenyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F5668-2942-2μmol |
1-(3-chloro-4-methylphenyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one |
1172000-35-9 | 2μmol |
$85.5 | 2023-09-09 | ||
| Life Chemicals | F5668-2942-5μmol |
1-(3-chloro-4-methylphenyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one |
1172000-35-9 | 5μmol |
$94.5 | 2023-09-09 | ||
| Life Chemicals | F5668-2942-10μmol |
1-(3-chloro-4-methylphenyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one |
1172000-35-9 | 10μmol |
$103.5 | 2023-09-09 | ||
| Life Chemicals | F5668-2942-20μmol |
1-(3-chloro-4-methylphenyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one |
1172000-35-9 | 20μmol |
$118.5 | 2023-09-09 | ||
| Life Chemicals | F5668-2942-1mg |
1-(3-chloro-4-methylphenyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one |
1172000-35-9 | 1mg |
$81.0 | 2023-09-09 | ||
| Life Chemicals | F5668-2942-2mg |
1-(3-chloro-4-methylphenyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one |
1172000-35-9 | 2mg |
$88.5 | 2023-09-09 | ||
| Life Chemicals | F5668-2942-3mg |
1-(3-chloro-4-methylphenyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one |
1172000-35-9 | 3mg |
$94.5 | 2023-09-09 | ||
| Life Chemicals | F5668-2942-4mg |
1-(3-chloro-4-methylphenyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one |
1172000-35-9 | 4mg |
$99.0 | 2023-09-09 | ||
| Life Chemicals | F5668-2942-5mg |
1-(3-chloro-4-methylphenyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one |
1172000-35-9 | 5mg |
$103.5 | 2023-09-09 | ||
| Life Chemicals | F5668-2942-10mg |
1-(3-chloro-4-methylphenyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one |
1172000-35-9 | 10mg |
$118.5 | 2023-09-09 |
1-(3-chloro-4-methylphenyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one Related Literature
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
Additional information on 1-(3-chloro-4-methylphenyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
Professional Introduction to Compound with CAS No. 1172000-35-9 and Product Name: 1-(3-chloro-4-methylphenyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
The compound identified by the CAS number 1172000-35-9 and the product name 1-(3-chloro-4-methylphenyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one represents a significant advancement in the field of chemical biology and pharmaceutical research. This molecule, characterized by its intricate structural framework, has garnered considerable attention due to its potential applications in drug discovery and therapeutic development. The structural composition of this compound includes a pyrrolidinone core substituted with a 3-chloro-4-methylphenyl group at the C1 position and a 3-methyl-1,2,4-oxadiazol-5-yl moiety at the C4 position, which together contribute to its unique pharmacological properties.
Recent studies have highlighted the importance of heterocyclic compounds in medicinal chemistry, particularly those incorporating oxadiazole and pyrrolidinone scaffolds. These structures are known for their ability to modulate various biological pathways, making them valuable candidates for the development of novel therapeutic agents. The presence of the 3-chloro-4-methylphenyl group in this compound suggests potential interactions with biological targets such as enzymes and receptors, which are critical for drug efficacy. Furthermore, the 3-methyl-1,2,4-oxadiazol-5-yl substituent introduces a region of high electron density that can participate in hydrogen bonding and other non-covalent interactions, enhancing binding affinity and selectivity.
In the context of contemporary pharmaceutical research, this compound has been explored for its potential role in addressing various therapeutic challenges. For instance, studies have indicated that derivatives of pyrrolidinone exhibit anti-inflammatory, antimicrobial, and anticancer properties. The specific arrangement of functional groups in 1-(3-chloro-4-methylphenyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one may confer additional pharmacological advantages, such as improved solubility or enhanced metabolic stability. These attributes are crucial for the development of drugs that can be effectively administered and utilized in clinical settings.
The synthesis of this compound involves multi-step organic transformations that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including transition metal-catalyzed coupling reactions and palladium-mediated cross-coupling processes, have been employed to construct the desired molecular framework. The use of these techniques not only facilitates the efficient preparation of the target molecule but also allows for modifications that can optimize its pharmacological profile. Such synthetic approaches are integral to modern drug discovery pipelines.
From a computational chemistry perspective, molecular modeling studies have been conducted to elucidate the binding interactions of this compound with potential biological targets. These simulations have provided insights into how the structural features of 1-(3-chloro-4-methylphenyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one interact with proteins and enzymes at an atomic level. This information is invaluable for designing analogs with improved potency and reduced side effects. Additionally, virtual screening techniques have been utilized to identify novel derivatives with enhanced biological activity.
The pharmacokinetic properties of this compound are another area of interest. Understanding how a molecule is absorbed, distributed, metabolized, and excreted (ADME) is essential for assessing its suitability as a drug candidate. Preliminary studies suggest that 1-(3-chloro-4-methylphenyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one exhibits favorable pharmacokinetic characteristics, including reasonable bioavailability and moderate metabolic clearance rates. These findings are consistent with its potential as a viable therapeutic agent.
In conclusion, 1-(3-chloro - 4 - methylphenyl ) - 4 - ( 3 - methyl - 1 , 2 , 4 - oxadiazol - 5 - yl ) pyrrolidin - 2 - one represents a promising compound in the realm of chemical biology and pharmaceutical innovation. Its unique structural features and demonstrated pharmacological potential make it an attractive candidate for further research and development. As our understanding of molecular interactions continues to evolve, this compound will likely play a significant role in shaping future therapeutic strategies across various disease areas.
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